

Dose Modification & Treatment Interruption Criteria

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Compound Focus: Masitinib

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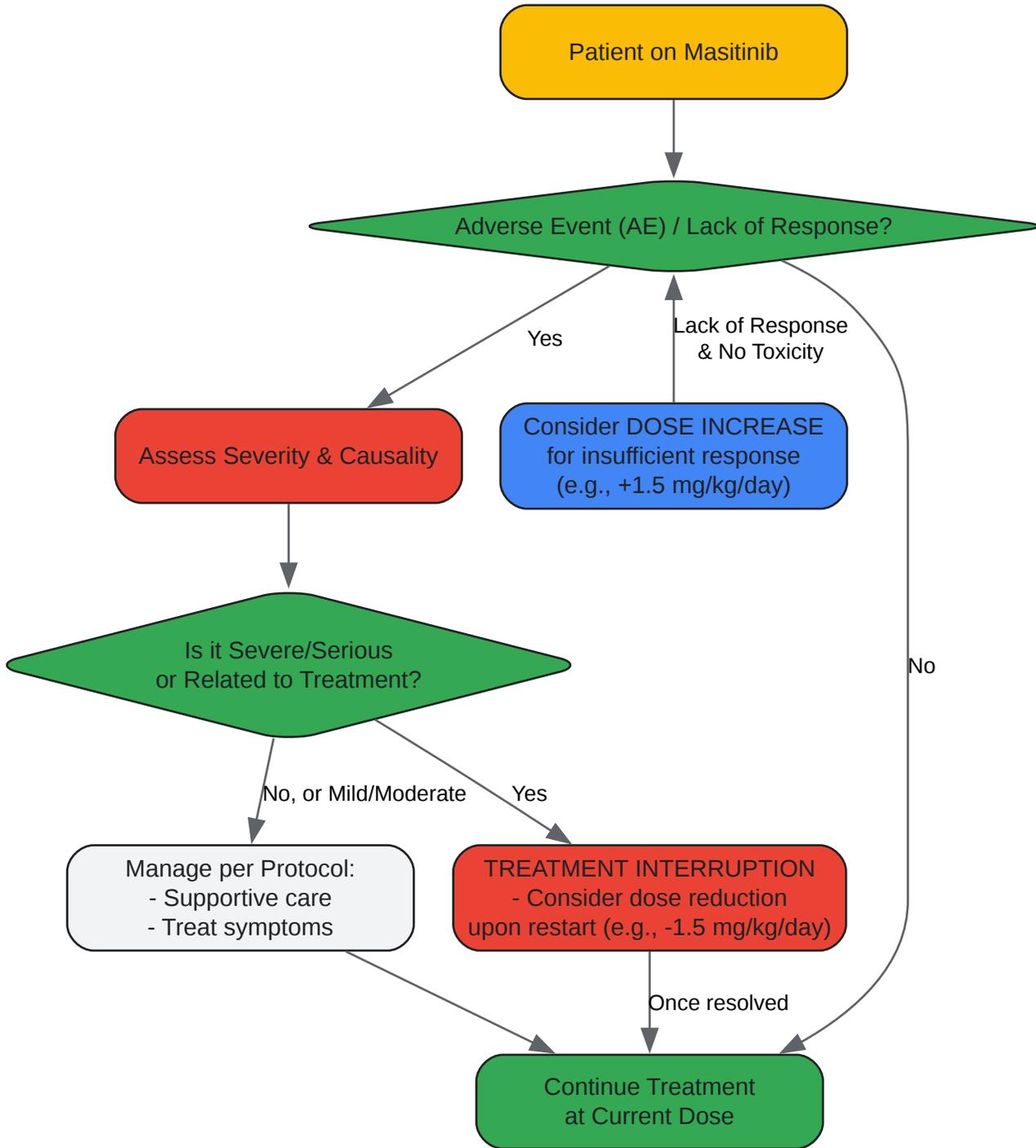
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The tables below summarize the primary criteria for **masitinib** dose modification. These are synthesized from clinical trials in multiple sclerosis (MS), amyotrophic lateral sclerosis (ALS), and systemic mastocytosis [1] [2] [3].

Category	Criterion / Event	Recommended Action
Insufficient Response	Lack of efficacy with no associated toxicity [1].	Dose increase permitted (e.g., by 1.5 mg/kg/day) [1].
Manageable Toxicity	Occurrence of drug-related adverse events [1].	Temporary interruption and/or dose reduction (e.g., by 1.5 mg/kg/day) [1].
Severe Toxicity	Severe skin toxicity or severe neutropenia [3].	Requires treatment interruption; protocol amendment may restrict further enrollment of at-risk populations [3].
Specific Severe Adverse Events (SAEs)	Diarrhea, rash, asthenia, edema, nausea; or ischemic heart disease, autoimmune-like hepatitis, Stevens-Johnson Syndrome [1] [4].	Interrupt treatment and manage clinically. Higher incidence of severe/serious events is associated with masitinib versus placebo [1] [4].

Experimental Protocol & Management Workflow

The following diagram illustrates the decision-making workflow for managing **masitinib** treatment in a study setting, based on the established criteria.



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Protocol Details:

- **Dose Adjustment Steps:** Changes are typically made in increments of **1.5 mg/kg/day** [1].
- **Concomitant Medications:** To mitigate common AEs like rash, mandatory pre-medication with **cetirizine (10 mg/day)** for the first 30 days is required in some protocols [1].
- **Prohibited Therapies:** Concomitant use of immunomodulators, immunosuppressants, chemotherapy, or corticosteroids is generally prohibited, with exceptions for managing acute demyelinating events (e.g., methylprednisolone) [1].

Key Considerations for Trial Design

When designing studies involving **masitinib**, incorporate these elements based on previous trial experience:

- **Predefined Response & Toxicity Criteria:** Clearly define "insufficient response" and "manageable toxicity" in the protocol to guide dose adjustments [1] [3].
- **Risk Mitigation Strategies:** Implement proactive measures for known risks, such as pre-medication for rash and regular cardiac monitoring due to the risk of ischemic heart disease [1] [4].
- **Centralized Review:** Consider a blinded central document review to ensure consistent application of diagnostic and eligibility criteria across study sites [3].

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